molecular formula C23H29N3O3 B12903957 4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid

4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid

Cat. No.: B12903957
M. Wt: 395.5 g/mol
InChI Key: NRRWAQRICXZLOY-UHFFFAOYSA-N
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Description

4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a quinoline derivative with a hydrazine compound under acidic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The use of continuous flow reactors is also explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydrazinecarbonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Quinoline N-oxide: An oxidized derivative with distinct chemical properties.

    Dihydroquinoline: A reduced form with different reactivity.

Uniqueness

4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is unique due to its complex structure, which combines the quinoline ring with a hydrazinecarbonyl group and a bicyclohexane moiety. This unique combination imparts specific chemical and biological properties that are not observed in simpler quinoline derivatives .

Biological Activity

4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_4O_2, with a molecular weight of approximately 342.40 g/mol. The compound features a quinoline ring system, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The hydrazinecarbonyl group in this compound may enhance its ability to inhibit bacterial growth. For instance:

  • Case Study 1 : A study demonstrated that similar quinoline derivatives showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer potential. The structural features of this compound suggest similar properties.

  • Case Study 2 : In vitro studies on related compounds have shown that they induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic factors.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with quinoline structures have been reported to exhibit anti-inflammatory effects.

  • Research Findings : A study highlighted that certain quinolines inhibit the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages, suggesting a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of DNA synthesisCase Study 1
AnticancerInduction of apoptosisCase Study 2
Anti-inflammatoryInhibition of cytokine expressionResearch Findings

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

4-[1-cyclohexyl-2-(hydrazinecarbonyl)cyclohexyl]quinoline-3-carboxylic acid

InChI

InChI=1S/C23H29N3O3/c24-26-21(27)18-11-6-7-13-23(18,15-8-2-1-3-9-15)20-16-10-4-5-12-19(16)25-14-17(20)22(28)29/h4-5,10,12,14-15,18H,1-3,6-9,11,13,24H2,(H,26,27)(H,28,29)

InChI Key

NRRWAQRICXZLOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCCCC2C(=O)NN)C3=C(C=NC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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